2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle

Vue d'ensemble

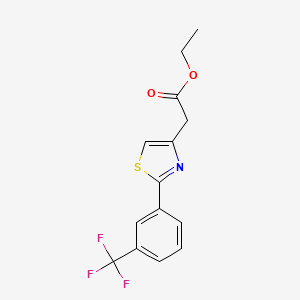

Description

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . They have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate ethyl 4- (4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .Molecular Structure Analysis

The dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. This mixture is treated with concentrated hydrochloric acid and heated to reflux .Physical and Chemical Properties Analysis

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a white to almost white powder . It has a melting point of 208°C . Its molecular formula is C14H16N2O3 and its molecular weight is 260.293 g/mol .Applications De Recherche Scientifique

Synthèse organique

Le 2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d'éthyle est utilisé dans la synthèse d'hétérocycles hautement fonctionnalisés. La réaction de Biginelli, une réaction à trois composants catalysée par un acide entre un aldéhyde, un composé hydrogène méthylène actif et de l'urée, est une méthode de synthèse rapide et facile .

Neuroprotection

Les hybrides triazole-pyrimidine, qui peuvent être synthétisés à partir du this compound, ont montré des propriétés neuroprotectrices et anti-inflammatoires prometteuses. Ces composés se sont avérés inhiber le stress du réticulum endoplasmique (RE), l'apoptose et la voie inflammatoire NF-kB, ce qui en fait des candidats potentiels pour le traitement des maladies neurodégénératives .

Agents anti-neuroinflammatoires

Les mêmes hybrides triazole-pyrimidine ont également démontré des propriétés anti-neuroinflammatoires significatives. Ils se sont avérés inhiber la production d'oxyde nitrique (NO) et de facteur de nécrose tumorale-α (TNF-α) dans les cellules microgliales humaines stimulées par les LPS .

Inhibiteurs de la β-glucuronidase

La 2-oxo-1,2,3,4-tétrahydropyrimidine et ses dérivés se sont avérés inhiber l'activité de la β-glucuronidase. Cette enzyme est impliquée dans plusieurs maladies, ce qui fait de ces composés des agents thérapeutiques potentiels .

Chimie verte

Le this compound peut être synthétisé en utilisant des méthodes écologiques. Par exemple, une nouvelle synthèse en un seul pot de 2-oxo-1,2,3,4-tétrahydropyrimidines implique l'utilisation d'arènes méthyliques comme substitut d'aldéhydes, la génération in situ d'urée et l'acide lactique comme catalyseur vert .

Dérivés d'hétérostilbène

Le this compound peut être utilisé pour synthétiser des dérivés d'hétérostilbène. Ces composés ont été synthétisés comme sous-produit de la réaction de Biginelli .

Mécanisme D'action

Target of Action

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a nitrogen-rich heterocyclic compound . It has been found to have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it has been found to inhibit β-glucuronidase activity , which is an important approach for the treatment of several diseases .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that it may play a role in modulating inflammatory responses.

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties . They exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be influenced by various environmental factors. For instance, its synthesis involves environmentally benign mild reaction conditions, aerobic conditions, and shorter reaction time . These factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .

Cellular Effects

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound can induce cell cycle arrest and apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . It also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the levels of various metabolites . The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle . These interactions play a crucial role in determining the compound’s overall metabolic effects.

Transport and Distribution

The transport and distribution of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Propriétés

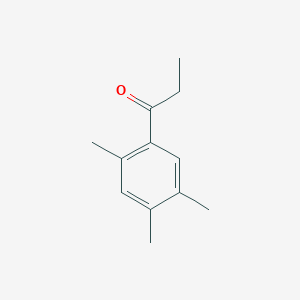

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEUWQNJWMPQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445635 | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33458-27-4 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33458-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)